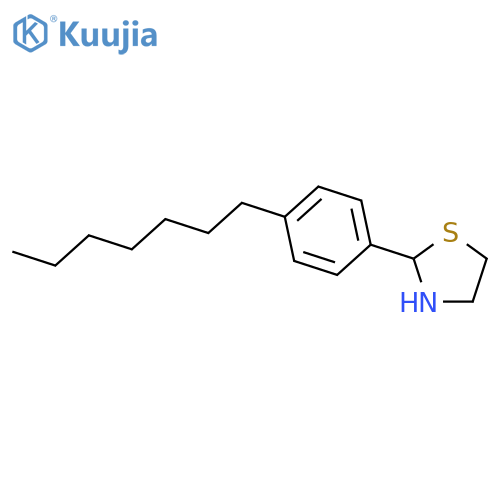Cas no 937602-48-7 (2-(4-Heptylphenyl)-1,3-thiazolane)

937602-48-7 structure
商品名:2-(4-Heptylphenyl)-1,3-thiazolane
CAS番号:937602-48-7
MF:C16H25NS
メガワット:263.441403150558
MDL:MFCD09027145
CID:1027329
PubChem ID:18526240
2-(4-Heptylphenyl)-1,3-thiazolane 化学的及び物理的性質
名前と識別子
-
- 2-(4-Heptylphenyl)thiazolidine
- 2-(4-Heptylphenyl)-1,3-thiazolane
- J-506011
- MFCD09027145
- CS-0330164
- 937602-48-7
- AKOS005073208
- 2-(4-heptylphenyl)-1,3-thiazolidine
- KA-0739
- DTXSID70594820
- A917102
-
- MDL: MFCD09027145
- インチ: InChI=1S/C16H25NS/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16-17-12-13-18-16/h8-11,16-17H,2-7,12-13H2,1H3
- InChIKey: YATIBVVJYZDFRO-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCC1=CC=C(C=C1)C1NCCS1
計算された属性
- せいみつぶんしりょう: 263.17077098g/mol
- どういたいしつりょう: 263.17077098g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5
2-(4-Heptylphenyl)-1,3-thiazolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190134-10g |
2-(4-Heptylphenyl)-1,3-thiazolane |
937602-48-7 | 95% | 10g |
$410 | 2021-08-05 | |
| TRC | H285820-10mg |
2-(4-Heptylphenyl)-1,3-thiazolane |
937602-48-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| Apollo Scientific | OR14059-10g |
2-(4-Hept-1-ylphenyl)-1,3-thiazolidine |
937602-48-7 | 10g |
£174.00 | 2023-09-02 | ||
| A2B Chem LLC | AI62698-1g |
2-(4-heptylphenyl)-1,3-thiazolidine |
937602-48-7 | >95% | 1g |
$277.00 | 2024-07-18 | |
| Ambeed | A571481-10g |
2-(4-Heptylphenyl)thiazolidine |
937602-48-7 | 95+% | 10g |
$205.0 | 2024-08-02 | |
| A2B Chem LLC | AI62698-5g |
2-(4-heptylphenyl)-1,3-thiazolidine |
937602-48-7 | >95% | 5g |
$737.00 | 2024-07-18 | |
| abcr | AB257734-1 g |
2-(4-Heptylphenyl)-1,3-thiazolane, 95%; . |
937602-48-7 | 95% | 1g |
€187.10 | 2023-04-27 | |
| Apollo Scientific | OR14059-1g |
2-(4-Hept-1-ylphenyl)-1,3-thiazolidine |
937602-48-7 | 1g |
£64.00 | 2023-09-02 | ||
| Alichem | A059005161-5g |
2-(4-Heptylphenyl)thiazolidine |
937602-48-7 | 95% | 5g |
$400.00 | 2023-08-31 | |
| Apollo Scientific | OR14059-5g |
2-(4-Hept-1-ylphenyl)-1,3-thiazolidine |
937602-48-7 | 5g |
£114.00 | 2023-09-02 |
2-(4-Heptylphenyl)-1,3-thiazolane 関連文献
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
937602-48-7 (2-(4-Heptylphenyl)-1,3-thiazolane) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:937602-48-7)2-(4-Heptylphenyl)-1,3-thiazolane

清らかである:99%
はかる:10g
価格 ($):184.0